3-Aminopiperidine-3-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
3-aminopiperidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-6(5(9)10)2-1-3-8-4-6;;/h8H,1-4,7H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMIJQCWMZQFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopiperidine-3-carboxylic acid dihydrochloride can be achieved through several methods. One common approach involves the reduction of 3-aminopyridine or the cyclization of α-amino acids . Another method includes the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine .
Industrial Production Methods: Industrial production of this compound often involves the use of chiral derivatives of 3-aminopiperidine. For example, ®-3-Aminopiperidine dihydrochloride can be prepared by reducing ®-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride . This method allows for the production of the compound in quantities exceeding 1 kilogram, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopiperidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 3-aminopyridine can yield 3-aminopiperidine, while oxidation reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of 3-aminopiperidine, including 3-aminopiperidine-3-carboxylic acid dihydrochloride, exhibit enhanced antimicrobial properties. For instance, modifications to the structure of peptides incorporating 4-aminopiperidine-4-carboxylic acid have shown a twofold increase in antimicrobial activity against multidrug-resistant pathogens, indicating the potential of piperidine derivatives in antibiotic development .
1.2 Inhibitors in Drug Development
3-Aminopiperidine derivatives have been explored as inhibitors for various enzymes. A notable example is their use as selective inhibitors of IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes), where larger analogues demonstrated potent inhibition capabilities . This suggests that 3-aminopiperidine can be a scaffold for developing specific enzyme inhibitors, which are crucial in treating diseases where these enzymes play a role.
Synthesis and Chemical Stability
2.1 Synthetic Methods
The synthesis of this compound involves several steps that enhance its chemical stability and yield. One method includes the reaction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt . This synthetic route is advantageous due to its high yield and efficiency.
2.2 Stability Enhancements
Research has indicated that structural modifications can significantly enhance the stability of compounds derived from 3-aminopiperidine. For example, derivatives designed to incorporate specific amino acids or cyclic structures have shown improved resistance to enzymatic degradation, making them more effective in therapeutic applications .
Biological Applications
3.1 Peptide Synthesis
This compound serves as an effective building block in peptide synthesis. It is utilized in both solid-phase and solution-phase peptide synthesis due to its ability to enhance coupling efficiency and yield . The compound's properties make it suitable for creating complex peptide structures that are essential in therapeutic contexts.
3.2 Foldamer Development
The compound has also been employed as a foldamer building block, contributing to the design of peptides with specific helical structures. These mixed-helical peptides exhibit desirable solubility and stability characteristics, which are critical for their biological function .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Aminopiperidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. These interactions can modulate various biochemical processes, making the compound valuable for therapeutic and research purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacological Contrasts
- Salt Form Impact: The dihydrochloride form of 3-aminopiperidine-3-carboxylic acid enhances solubility compared to mono-hydrochloride derivatives (e.g., 3-aminopiperidin-2-one hydrochloride) and free acids (e.g., 3-piperidinecarboxylic acid). This is critical for bioavailability in drug formulations .
- Zwitterionic Behavior : Unlike neutral or singly charged analogs, the zwitterionic nature of the target compound stabilizes it in aqueous environments, reducing aggregation in biological systems .
- Functional Group Diversity: Benzyl esters (e.g., Benzyl 4-aminopiperidine-1-carboxylate) increase lipophilicity, favoring blood-brain barrier penetration, whereas carboxylic acid groups (as in the target compound) are ideal for ionic interactions in enzyme binding .
Biological Activity
3-Aminopiperidine-3-carboxylic acid dihydrochloride (APCA) is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following:
- Molecular Formula : C6H12N2O2·2HCl
- SMILES : OC(=O)[C@@H]1CCCNC1
- InChI Key : XJLSEXAGTJCILF-RXMQYKEDSA-N
This compound features a piperidine ring with an amino group and a carboxylic acid functional group, contributing to its biological activity.
APCA is known to act as an inhibitor of GABA (γ-aminobutyric acid) uptake , which plays a crucial role in neurotransmission. By inhibiting GABA uptake, APCA may enhance GABAergic signaling, potentially leading to anxiolytic or anticonvulsant effects .
1. Neuropharmacological Effects
Research indicates that APCA exhibits neuropharmacological properties by modulating GABAergic transmission. Its ability to inhibit GABA uptake suggests potential applications in treating anxiety disorders and epilepsy.
2. Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Studies have shown that derivatives of APCA can act as inhibitors of DPP-IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. This suggests that APCA could be explored for its antidiabetic properties .
Table 1: Summary of Biological Activities
Cytotoxicity Assessment
A study evaluating the cytotoxic effects of APCA on various cell lines demonstrated that even at high concentrations (up to 10 µM), the compound exhibited minimal toxicity. This profile suggests a favorable safety margin for further development .
Synthesis and Derivatives
The synthesis of APCA has been described in literature, highlighting methods that produce high yields and enantiomeric purity. These methods involve the use of lithium aluminum hydride in tetrahydrofuran to achieve the desired chiral compound .
Q & A
Q. What are the critical handling and storage considerations for 3-Aminopiperidine-3-carboxylic acid dihydrochloride in laboratory settings?
- Methodological Answer : The compound should be stored in a cool, dry environment (<25°C) in tightly sealed containers to prevent moisture absorption and degradation . Handling requires personal protective equipment (PPE), including gloves and safety goggles, as outlined in safety data sheets (SDS) . For hygroscopic or reactive derivatives, inert atmosphere conditions (e.g., nitrogen gloveboxes) may be necessary. Purity levels (>97% by titration) should be verified before use to ensure experimental reproducibility .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC : Use reverse-phase chromatography with UV detection (λ = 210–254 nm) and compare retention times against certified reference standards.
- NMR : Analyze and spectra for characteristic peaks (e.g., piperidine ring protons at δ 1.5–3.0 ppm and carboxylic acid protons at δ 10–12 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 173.08 for the free base) and isotopic patterns .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A typical synthesis involves:
- Step 1 : Ring-closing reactions of β-amino alcohols with phosgene or equivalents to form the piperidine scaffold.
- Step 2 : Introduction of the carboxylic acid group via hydrolysis of nitrile intermediates under acidic conditions.
- Step 3 : Salt formation with hydrochloric acid (2:1 molar ratio) to yield the dihydrochloride form, enhancing solubility and crystallinity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?
- Methodological Answer : Contradictions in NMR signals may arise from:
- Tautomerism : Use variable-temperature NMR to identify dynamic equilibria (e.g., amine proton exchange).
- Solvent effects : Compare spectra in DO vs. DMSO-d to assess hydrogen bonding interactions .
- Impurity interference : Cross-validate with LC-MS to detect trace byproducts (e.g., mono-hydrochloride salts) .
Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?
- Methodological Answer : Stability can be enhanced by:
Q. How can reaction yields be improved during dihydrochloride salt formation?
- Methodological Answer : Key parameters include:
- Stoichiometry : Use a 2.2–2.5 molar excess of HCl to ensure complete salt formation while avoiding excess acid trapping.
- Crystallization conditions : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates to enhance crystal purity .
- Purification : Employ recrystallization or ion-exchange chromatography to remove unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
